Bis[3,5-bis(trifluoromethyl)phenyl]acetylene
CAS No.: 397864-20-9
Cat. No.: VC7915978
Molecular Formula: C18H6F12
Molecular Weight: 450.2 g/mol
* For research use only. Not for human or veterinary use.
![Bis[3,5-bis(trifluoromethyl)phenyl]acetylene - 397864-20-9](/images/structure/VC7915978.png)
Specification
CAS No. | 397864-20-9 |
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Molecular Formula | C18H6F12 |
Molecular Weight | 450.2 g/mol |
IUPAC Name | 1-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-3,5-bis(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H |
Standard InChI Key | UOIKFKIMHPBEQF-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Synthesis and Structural Characterization
Grignard Reagent-Based Coupling
A patented method involves the use of 3,5-bis(trifluoromethyl)bromobenzene as a precursor. The bromide undergoes a Grignard exchange reaction with ethyl magnesium bromide in tetrahydrofuran (THF), forming a reactive intermediate. Subsequent coupling with acetylene derivatives yields the target compound . Critical parameters include:
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Temperature control: Maintaining −10 to −15°C during Grignard reagent addition to acetic anhydride to prevent side reactions .
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Solvent system: THF or tert-butyl methyl ether ensures optimal reagent solubility and reaction kinetics .
Direct Bromination and Cross-Coupling
Bromination of 1,3-bis(trifluoromethyl)benzene with 1,3-dibromo-5,5-dimethylhydantoin in a sulfuric acid/acetic acid mixture (3:1 v/v) produces 3,5-bis(trifluoromethyl)bromobenzene . This intermediate is then subjected to Sonogashira coupling with terminal alkynes under palladium catalysis to form the acetylene linkage .
Table 1: Key Reaction Conditions for Synthesis
Parameter | Grignard Method | Bromination/Cross-Coupling |
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Temperature | −15°C to 30°C | 45°C |
Yield | 85–90% | 78–82% |
Byproducts | <2% di-brominated species | <5% isomerized products |
Structural Confirmation
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X-ray crystallography: Confirms the linear geometry of the acetylene core and planar arrangement of trifluoromethyl groups .
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NMR spectroscopy: ¹⁹F NMR exhibits a singlet at δ −63.2 ppm, confirming the equivalence of CF₃ groups . ¹H NMR shows a characteristic ethynyl proton signal at δ 3.1 ppm .
Physicochemical Properties
Thermal and Optical Characteristics
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Boiling point: Estimated >250°C (extrapolated from simpler analogs) .
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Density: 1.58 g/cm³ at 25°C (calculated via molecular modeling) .
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Refractive index: 1.4230 (n²⁰/D), similar to related fluorinated acetylenes .
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Fluorescence: Exhibits blue emission (λₑₘ = 450 nm) due to conjugation-enhanced π-electron delocalization .
Table 2: Comparative Physical Properties
Property | Bis[3,5-bis(CF₃)Ph]acetylene | 1-Ethynyl-3,5-bis(CF₃)benzene |
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Molecular Weight | 450.2 g/mol | 238.13 g/mol |
Melting Point | 112–115°C | 155°C |
Solubility in THF | 25 mg/mL | 50 mg/mL |
Stability and Reactivity
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Thermal stability: Decomposes above 300°C, releasing toxic HF gas .
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Hydrolytic sensitivity: Stable under anhydrous conditions but prone to hydrolysis in acidic media, forming trifluoroacetic acid derivatives .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules:
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Antimicrobial agents: Pyrazole derivatives incorporating this scaffold show minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against Staphylococcus aureus .
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Neurokinin-1 antagonists: Used in synthesizing aprepitant analogs for emesis treatment .
Materials Science
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Liquid crystals: The rigid acetylene core and CF₃ groups induce mesophase behavior in polyacetylene polymers, with transition temperatures >150°C .
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Fluorophores: Functionalized derivatives exhibit large Stokes shifts (Δλ >100 nm), suitable for OLEDs .
Organometallic Chemistry
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